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molecular formula C13H18N2O3 B8377566 1-[4-(3-Methyl-butylamino)-3-nitro-phenyl]-ethanone

1-[4-(3-Methyl-butylamino)-3-nitro-phenyl]-ethanone

Cat. No. B8377566
M. Wt: 250.29 g/mol
InChI Key: RTYWRSKTOZOGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506738B1

Procedure details

4-chloro-3-nitroacetophenone was treated with 3-methylbutyl amine to give 1-[4-(3-methyl-butylamino)-3-nitro-phenyl]-ethanone, compound 282.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)=[O:3].[CH3:14][CH:15]([CH3:19])[CH2:16][CH2:17][NH2:18]>>[CH3:14][CH:15]([CH3:19])[CH2:16][CH2:17][NH:18][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCNC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-])C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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